
5-Methylquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoline-4-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The compound features a quinoline ring system with a methyl group at the 5-position and an aldehyde group at the 4-position, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carbaldehyde can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have also been explored for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a catalyst. This method is favored for its simplicity and high yield .
化学反応の分析
Types of Reactions: 5-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and materials science .
科学的研究の応用
5-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of 5-Methylquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
- 2-Methylquinoline-4-carbaldehyde
- 6-Methylquinoline-4-carbaldehyde
- 5-Chloroquinoline-4-carbaldehyde
Comparison: 5-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methyl group at the 5-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
5-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-11(8)9(7-13)5-6-12-10/h2-7H,1H3 |
InChIキー |
NHVJBLCTIMNLBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=NC2=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
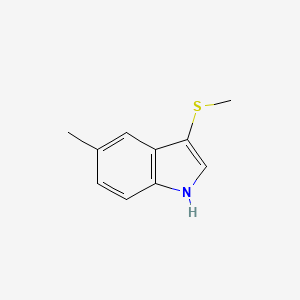



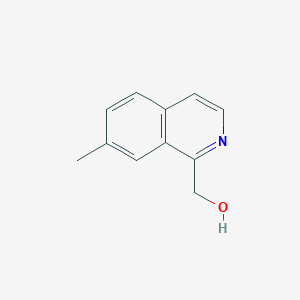

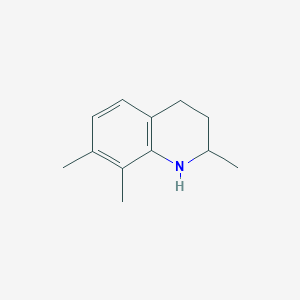
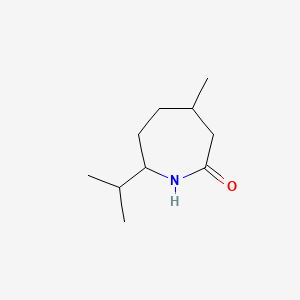
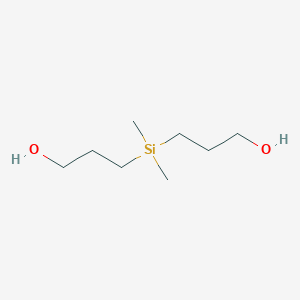
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)

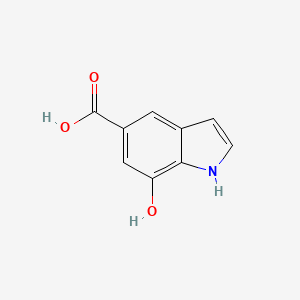
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
